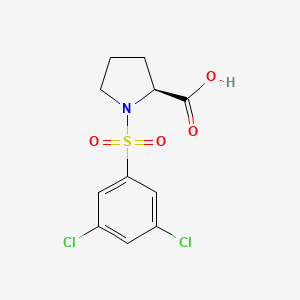

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid

Übersicht

Beschreibung

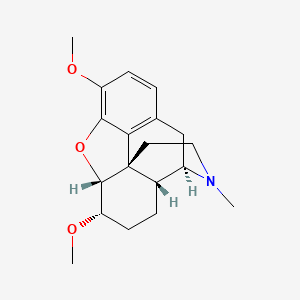

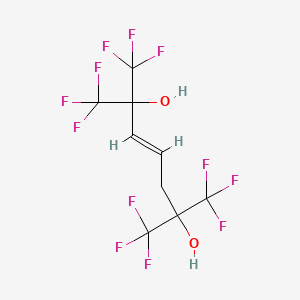

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid, also known as DSP-4, is a synthetic compound that has been used in scientific research for its ability to selectively destroy noradrenergic nerve terminals. The compound has been studied for its potential applications in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

The research in the field of organic synthesis has explored the use of various sulfonyl compounds as catalysts and intermediates. For instance, novel biological-based nano organo solid acids have been synthesized and characterized for their catalytic applications in the synthesis of various organic compounds under mild and green conditions. These catalysts have shown potential in the industry for the synthesis of compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, demonstrating the versatility and efficiency of sulfonyl compounds in facilitating organic reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in a variety of bioactive compounds. The acid-catalyzed reaction of certain sulfonylpyrrolidines with phenols has been identified as a convenient method for synthesizing these derivatives, showcasing the utility of sulfonyl compounds in the construction of complex nitrogen-containing heterocycles (Smolobochkin et al., 2017).

Protection Groups in Peptide Synthesis

The use of sulfonyl compounds as protecting groups in peptide synthesis is another area of application. For example, the 2-(4-methylphenylsulfonyl)ethenyl group has been used for the protection of NH groups in a series of compounds, facilitating the synthesis of protected derivatives which can then be deprotected under specific conditions. This method underscores the role of sulfonyl derivatives in streamlining synthetic pathways for peptides and other nitrogen-containing compounds (Petit et al., 2014).

Development of Water-Soluble Dyes

Sulfonyl compounds have also been applied in the development of novel water-soluble dyes for optical imaging in cancer detection. These dyes, characterized by their near-infrared properties, demonstrate the potential for sulfonyl derivatives in biomedical imaging, providing tools for non-invasive diagnosis and research in oncology (Pham, Medarova, & Moore, 2005).

Wirkmechanismus

Target of Action

N-(3,5-Dichlorobenzenesulfonyl)-L-proline, also known as (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid, is a compound that has been studied for its potential role in disrupting mycobacterial energetics . The primary targets of this compound are the efflux pumps of Mycobacterium tuberculosis . These efflux pumps play a crucial role in the bacteria’s resistance to drugs, as they can expel the drugs out of the bacterial cells, reducing their effectiveness .

Mode of Action

This compound acts as an Efflux Inhibitor (EI), which means it inhibits the action of the efflux pumps . By doing so, it slows down the emergence of resistance and can have positive effects on the duration of the treatment .

Biochemical Pathways

The compound affects the biochemical pathways related to the energetics of Mycobacterium tuberculosis . By inhibiting the efflux pumps, it disrupts the normal functioning of the bacteria, affecting its energy production and utilization .

Pharmacokinetics

The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness

Result of Action

The result of the compound’s action is a disruption of the mycobacterial energetics . This disruption can lead to a decrease in the bacteria’s ability to resist drugs, thereby enhancing the effectiveness of the treatment .

Eigenschaften

IUPAC Name |

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQOBFXQILTASR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424928 | |

| Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid | |

CAS RN |

217326-48-2 | |

| Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1623169.png)